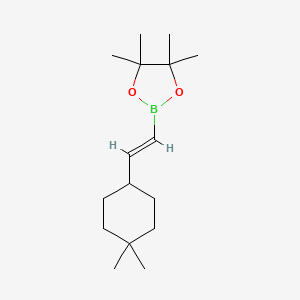

2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound also features a cyclohexyl group with two methyl substituents and an ethenyl group, making it a versatile molecule in organic synthesis.

Eigenschaften

Molekularformel |

C16H29BO2 |

|---|---|

Molekulargewicht |

264.2 g/mol |

IUPAC-Name |

2-[(E)-2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H29BO2/c1-14(2)10-7-13(8-11-14)9-12-17-18-15(3,4)16(5,6)19-17/h9,12-13H,7-8,10-11H2,1-6H3/b12-9+ |

InChI-Schlüssel |

PEIKSXVRJNYPPR-FMIVXFBMSA-N |

Isomerische SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCC(CC2)(C)C |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2CCC(CC2)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-dimethylcyclohexyl ethenyl with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, known as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base such as potassium carbonate, and an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The boron atom can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: 2-[2-(4,4-dimethylcyclohexyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Substitution: Various substituted boronic esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing drugs.

Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The ethenyl group can undergo polymerization or cross-linking reactions, contributing to the formation of complex molecular structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is similar to other boronic esters, such as:

Uniqueness

The uniqueness of 2-[2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a cyclohexyl group with a boronic ester. This structure provides both steric hindrance and electronic properties that can be fine-tuned for specific applications. Its ability to participate in various chemical reactions and form stable complexes with other molecules makes it a valuable compound in research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.